molecular formula C11H5N3O2 B8434211 6,7-Dicyano-5,8-dihydroxyquinoline

6,7-Dicyano-5,8-dihydroxyquinoline

Cat. No.: B8434211
M. Wt: 211.18 g/mol
InChI Key: AQKSPPNJHIVPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dicyano-5,8-dihydroxyquinoline is a useful research compound. Its molecular formula is C11H5N3O2 and its molecular weight is 211.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H5N3O2

Molecular Weight

211.18 g/mol

IUPAC Name

5,8-dihydroxyquinoline-6,7-dicarbonitrile

InChI

InChI=1S/C11H5N3O2/c12-4-7-8(5-13)11(16)9-6(10(7)15)2-1-3-14-9/h1-3,15-16H

InChI Key

AQKSPPNJHIVPMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C(=C2O)C#N)C#N)O)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

6,7-Dichloro-5,8-quinolinedione 2 was prepared in low yield from commercially available 8-hydroxyquinoline 1 by modification of a literature procedure (Shaikh, I. A.; Johnson, F.; Grollman, A. P. J. Med. Chem. 1986, 29, 1329). A solution of potassium cyanide (1.02 g; 16 mmol) in water (3 mL) was added to a boiling solution of the dichloroquinone 2 (794 mg; 3.48 mmol) in THF/methanol (1:1, 40 mL) and heating was continued for a further 2 min. The reaction mixture was concentrated to half-volume and diluted to the original volume with water. Hydrochloric acid (10 M) was added cautiously [Caution: HCN fumes] causing the reaction mixture to change from an olive-green solution to a pale brown suspension. The solid was filtered off, washed with water and air dried overnight thereby affording the dinitrile 3 as a chocolate-brown solid (509 mg, 69%). 1H NMR (CDCl3) δ 7.73 (1H, dd, J=8.6, 4.2 Hz), 8.75 (1H, dd, J=8.6, 1.5 Hz), 9.14 (1H, dd, J=4.2, 1.5 Hz), 13C NMR (d6-DMSO) δ 92.8, 93.1, 115.2, 115.4, 124.4, 125.1, 133.2, 141.1, 152.4, 152.6, 154.4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
794 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
THF methanol
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
69%

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